molecular formula C26H34O2 B1602962 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate CAS No. 90937-40-9

4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate

Cat. No. B1602962
CAS RN: 90937-40-9
M. Wt: 378.5 g/mol
InChI Key: WJOIKOQBYBIHDI-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate, commonly referred to as BP-PCB, is a liquid crystal compound that has gained significant attention in scientific research due to its unique physical and chemical properties. BP-PCB is a chiral molecule that exhibits a smectic-A phase at room temperature, making it an ideal candidate for use in liquid crystal displays and other optoelectronic applications. Additionally, BP-PCB has been found to exhibit interesting biological properties, leading to potential applications in the field of drug discovery.

Future Directions

: Biosynth - 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate : Echemi - 4-Butylphenyl-4’-Trans-Propylcyclohexylbenzoate : Echemi - 4-Butylphenyl-4’-Trans-Propylcyclohexylbenzoate Safety Data Sheet

properties

IUPAC Name

(4-butylphenyl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O2/c1-3-5-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(6-4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOIKOQBYBIHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633044
Record name 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate

CAS RN

90937-40-9
Record name 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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